molecular formula C9H5ClF4O B2503683 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride CAS No. 2387070-56-4

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B2503683
CAS No.: 2387070-56-4
M. Wt: 240.58
InChI Key: XKFGPEAMLPPELC-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H5ClF4O It is a derivative of benzoyl chloride, where the benzene ring is substituted with fluorine, methyl, and trifluoromethyl groups

Mechanism of Action

Target of Action

It is known that benzoyl chloride compounds often target proteins and enzymes in the body, reacting with the amino groups present in these biomolecules .

Mode of Action

The mode of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride involves a series of chemical reactions. As a benzoyl chloride compound, it is likely to undergo nucleophilic substitution reactions . In these reactions, the chloride ion is replaced by another nucleophile, often leading to the formation of an ester or amide linkage. This can result in significant changes to the target molecule, potentially altering its function .

Biochemical Pathways

It is known that the compound is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and functions .

Pharmacokinetics

Its metabolism and excretion would depend on the specific reactions it undergoes within the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the nature of these interactions. For instance, if it reacts with a protein or enzyme, it could potentially alter the function of these biomolecules, leading to downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to react vigorously with water, forming hydrogen chloride, a toxic and corrosive gas . Therefore, its stability and reactivity can be significantly affected by the presence of water and other environmental conditions .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it is used in the synthesis of cathepsin S inhibitors, which are enzymes involved in protein degradation within lysosomes . The interaction between this compound and these enzymes is crucial for the inhibition process, which can have therapeutic implications for diseases such as cancer and autoimmune disorders.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cathepsin S by compounds synthesized using this compound can lead to altered gene expression and disrupted cellular metabolism, which can ultimately affect cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of enzymes such as cathepsin S by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular function, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained inhibition of target enzymes and altered cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to tissues and organs . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cell . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution pattern can influence its effectiveness and potential side effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is important for its interaction with target enzymes and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The resulting product is then purified by distillation under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to the corresponding alcohol or amine derivatives under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include substituted benzoyl derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylbenzoyl chloride: Similar in structure but lacks the fluorine and methyl groups.

    3-(Trifluoromethyl)benzoyl chloride: Similar but with different substitution pattern on the benzene ring.

    2-Fluoro-5-methylbenzoyl chloride: Similar but lacks the trifluoromethyl group

Uniqueness

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O/c1-4-2-5(9(12,13)14)3-6(7(4)11)8(10)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFGPEAMLPPELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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